7-(Trifluoromethyl)quinazolin-2-amine is a compound belonging to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds characterized by a quinazoline moiety substituted with one or more amine groups. This compound is notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activity. The molecular formula for 7-(Trifluoromethyl)quinazolin-2-amine is , with a molecular weight of approximately 216.16 g/mol .
The compound is classified under organoheterocyclic compounds and specifically falls into the subclass of diazanaphthalenes. It is also categorized within benzodiazines, indicating its structure contains both nitrogen and aromatic characteristics. The compound has been identified in various pharmaceutical studies, particularly for its potential therapeutic applications .
The synthesis of 7-(Trifluoromethyl)quinazolin-2-amine can be achieved through several methods, primarily involving the reaction of appropriate starting materials that contain quinazoline derivatives. One common method involves:
These steps require careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity .
The molecular structure of 7-(Trifluoromethyl)quinazolin-2-amine features a quinazoline core with a trifluoromethyl group at the 7-position and an amino group at the 2-position. The structural representation can be summarized as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in various environments .
7-(Trifluoromethyl)quinazolin-2-amine participates in various chemical reactions typical for quinazoline derivatives:
These reactions are significant for developing derivatives with enhanced pharmacological properties .
The mechanism of action for 7-(Trifluoromethyl)quinazolin-2-amine is primarily linked to its role as a potential inhibitor of specific protein kinases involved in cell signaling pathways. It has been studied for its effects on:
Studies suggest that the trifluoromethyl group contributes to the binding affinity and selectivity towards target proteins, enhancing its potential as a therapeutic agent .
7-(Trifluoromethyl)quinazolin-2-amine exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
7-(Trifluoromethyl)quinazolin-2-amine has potential applications in various scientific fields:
Research continues to explore its full range of applications, particularly in targeted therapies for cancer treatment .
Quinazoline derivatives have evolved from natural alkaloid scaffolds to synthetic anticancer agents over two centuries. The first quinazoline compound, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 via anthranilic acid and cyanide reactions [1] [9]. By 1903, Gabriel established a robust synthesis of the core quinazoline structure, enabling systematic medicinal chemistry exploration [9]. The mid-20th century marked a turning point with the isolation of febrifugine (a quinazolinone alkaloid) from Dichroa febrifuga, which demonstrated potent antimalarial activity and validated the scaffold’s bioactivity [1] [4]. Modern drug discovery has leveraged this scaffold to develop FDA-approved kinase inhibitors, including:
Table 1: Clinically Approved Quinazoline-Based Drugs
Drug Name | Target/Pathway | Therapeutic Application |
---|---|---|
Idelalisib | PI3Kδ inhibitor | Chronic lymphocytic leukemia |
Halofuginone | TGF-β/Matrix metalloproteinases | Anticancer/antifibrotic |
Raltitrexed | Thymidylate synthase inhibitor | Colorectal cancer |
Afloqualone | GABA_A receptor modulation | Muscle relaxation |
These advances underscore the quinazoline core as a "privileged structure" in medicinal chemistry, facilitating >150 natural and synthetic derivatives with diverse bioactivities [4] [6].
The trifluoromethyl (–CF₃) group confers unique physicochemical advantages to bioactive molecules, making it pivotal in modern drug design. Key properties enhanced by –CF₃ substitution include:
In quinazoline derivatives, –CF₃ at the ortho-position (C-2) specifically blocks aldehyde oxidase-mediated oxidation, a primary metabolic degradation pathway for unsubstituted quinolines [2] [7]. For example, 2-(trifluoromethyl)quinolin-4-amine derivatives exhibit IC₅₀ values in the nanomolar range (e.g., 5e: IC₅₀ = 12 nM against HeLa cells), outperforming non-fluorinated analogs by >15-fold [2].
Table 2: Impact of Trifluoromethyl Substitution on Pharmacological Properties
Property | Effect of –CF₃ | Consequence |
---|---|---|
Metabolic resistance | Blocks aldehyde oxidase sites | ↑ Plasma half-life |
Lipophilicity | ↑ log P by 0.9–1.2 units | ↑ Cell membrane penetration |
Binding affinity | Polarizes C-2/C-4 centers | ↑ Hydrogen bonding with kinases |
Steric bulk | Van der Waals radius = 2.7 Å | Disrupts drug-resistant mutations |
The strategic fusion of the 7-CF₃ group with the quinazolin-2-amine scaffold creates a multimodal pharmacophore with dual oncology/immunology applications:
1.3.1. Oncology Applications
1.3.2. Immunology Applications
Table 3: Structure-Activity Relationship of Key 7-(Trifluoromethyl)quinazolin-2-amine Derivatives
Compound | Substitution Pattern | Primary Target | Biological Activity |
---|---|---|---|
15h | N-(4-Bromophenyl)-7-CF₃ | β-Tubulin | G₂/M arrest (IC₅₀ = 0.8 nM, K562) |
5e | 2-Amino-4-aryloxy-7-CF₃ | PI3Kγ | ↓ Angiogenesis (IC₅₀ = 9 nM) |
DPA-HBFQ-1 | 3-(Dialkylamino)-7-CF₃ | Topoisomerase II | DNA cleavage (IC₅₀ = 1.7 μM, MCF-7) |
FKL117 | 3-(Thiazol-2-yl)-7-CF₃ | HDAC1 | Histone hyperacetylation (EC₅₀ = 0.2 μM) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0